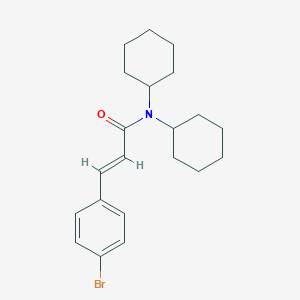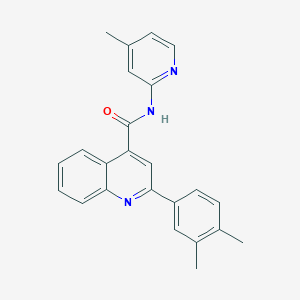![molecular formula C16H14N2O6 B334936 Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B334936.png)
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methoxy group, and a benzoyl group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the meta position relative to the methoxy group.
Esterification: The nitrated product is then esterified with methanol in the presence of an acid catalyst to form methyl 3-nitro-4-methoxybenzoate.
Amidation: The ester is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to carry out the nitration step.
Continuous Esterification: Employing continuous flow reactors for the esterification process to increase efficiency.
Automated Amidation: Utilizing automated systems for the amidation step to ensure consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Methyl 4-({3-amino-4-methoxybenzoyl}amino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-({3-nitro-4-methoxybenzoyl}amino)benzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and benzoyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitro-4-methoxybenzoate: Similar structure but lacks the benzoylamino group.
Methyl 4-({3-amino-4-methoxybenzoyl}amino)benzoate: Reduced form of the compound with an amino group instead of a nitro group.
Methyl 4-({3-nitro-4-hydroxybenzoyl}amino)benzoate: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is unique due to the presence of both a nitro group and a methoxy group on the benzoylamino moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H14N2O6 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-14-8-5-11(9-13(14)18(21)22)15(19)17-12-6-3-10(4-7-12)16(20)24-2/h3-9H,1-2H3,(H,17,19) |
Clé InChI |
HWXYIKDQCURJDE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B334857.png)



![N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B334865.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)butanamide](/img/structure/B334868.png)

![Propyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334872.png)

-yl)methanone](/img/structure/B334875.png)


